

A Researcher's Guide to DGAT1 Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available antibodies targeting Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This document summarizes key specifications, available validation data, and detailed experimental protocols to aid in your selection process.

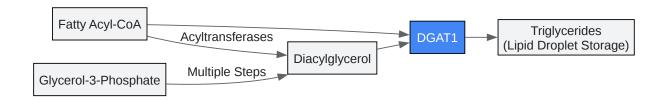
Introduction to DGAT1

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and committed step in the synthesis of triglycerides. It plays a crucial role in intestinal fat absorption, lipoprotein assembly, adipose tissue formation, and lactation. Given its central role in lipid metabolism, DGAT1 is a significant target in the study of metabolic diseases such as obesity, type 2 diabetes, and fatty liver disease. Accurate detection and quantification of DGAT1 are essential for advancing research in these areas.

DGAT1 Signaling Pathway

DGAT1 is a key enzyme in the triglyceride synthesis pathway. The diagram below illustrates its position in this metabolic process.





Click to download full resolution via product page

Caption: Simplified diagram of the triglyceride synthesis pathway highlighting the role of DGAT1.

Comparison of Commercially Available DGAT1 Antibodies

The following table summarizes the specifications and available data for DGAT1 antibodies from various vendors. This information is based on publicly available datasheets and publications and is intended to provide a comparative overview. Direct head-to-head experimental comparisons are limited.



Vendor	Catalog Number	Antibod y Type	Host	lmmuno gen	Validate d Applicat ions	Species Reactivi ty (Report ed)	Notes
Proteinte ch	11561-1- AP	Polyclon al	Rabbit	DGAT1 Fusion Protein	WB, IHC, IF, IP, ELISA	Human, Mouse, Rat, Monkey, Pig	Cited in 16 publicatio ns.[1]
Proteinte ch	82945-1- RR	Recombi nant Monoclo nal	Rabbit	Recombi nant Human DGAT1	WB, ELISA	Human, Mouse, Rat	KD/KO validated. [2]
Abcam	ab59034	Polyclon al	Goat	Synthetic Peptide (Human DGAT1 aa 300- 350)	WB, ICC/IF, IHC-P	Human, Mouse	Cited in 5 publications.[3]
Thermo Fisher Scientific	11561-1- AP	Polyclon al	Rabbit	DGAT1 Fusion Protein (aa 189- 488)	WB, IHC, IHC-P, ICC/IF, IP	Human, Mouse, Rat	
Santa Cruz Biotechn ology	sc- 271934 (A-5)	Monoclo nal	Mouse	Amino acids 1- 100 of human DGAT1	WB, IP, IF, IHC(P), ELISA	Human	Knockout validation data available. [4]
Novus Biological s	NB110- 41487	Polyclon al	Rabbit	Synthetic peptide	WB, ICC/IF	Human, Mouse, Rat	Band observed at ~55 kDa in

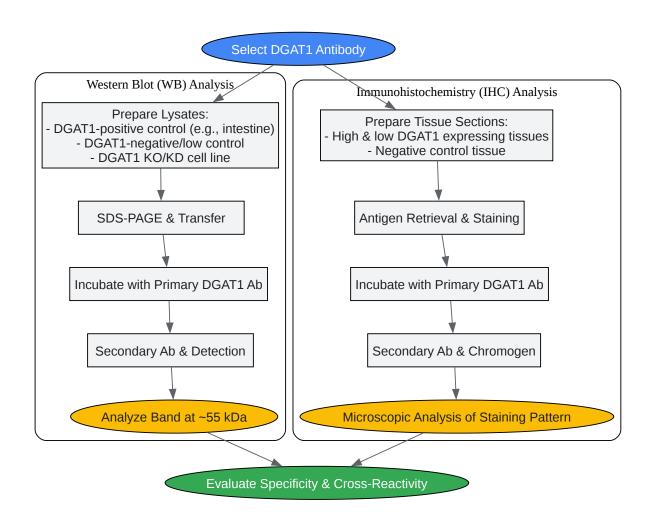


							Western Blot.
Aviva Systems Biology	OAEB01 372	Polyclon al	Goat	Peptide	WB, ELISA, FC, IF, IHC	Bovine, Dog, Human, Mouse, Rat	
NSJ Bioreage nts	R31838	Polyclon al	Rabbit	Peptide from human DGAT1	WB	Human, Rat	-

Experimental Workflow for Antibody Validation

The following diagram outlines a general workflow for validating the specificity and cross-reactivity of a DGAT1 antibody.





Click to download full resolution via product page

Caption: General workflow for DGAT1 antibody validation using Western Blot and Immunohistochemistry.

Detailed Experimental Protocols



Below are standardized protocols for Western Blotting and Immunohistochemistry that can be adapted for the evaluation of DGAT1 antibodies.

Western Blot Protocol for DGAT1

- Lysate Preparation:
 - Homogenize cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-40 μg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 10% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Confirm transfer efficiency by Ponceau S staining.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary DGAT1 antibody (at the vendor's recommended dilution) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.



Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a digital imaging system. DGAT1 is expected to appear as a band at approximately 55 kDa.[3]

Immunohistochemistry (IHC) Protocol for DGAT1

- Tissue Preparation:
 - Fix tissues in 10% neutral buffered formalin and embed in paraffin.
 - Cut 4-5 μm thick sections and mount on charged slides.
- Deparaffinization and Rehydration:
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- · Antigen Retrieval:
 - Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
- Staining:
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a blocking serum for 30 minutes.
 - Incubate with the primary DGAT1 antibody (at the vendor's recommended dilution) overnight at 4°C.
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
 - Wash slides with PBS.



- · Visualization and Counterstaining:
 - Develop the signal with a DAB chromogen substrate.
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.
- Analysis:
 - Examine the slides under a microscope. DGAT1 staining is expected to be localized to the endoplasmic reticulum and cytoplasm.[3]

Conclusion

The selection of a DGAT1 antibody requires careful consideration of the intended application and the species being studied. While many vendors offer DGAT1 antibodies with validation in various applications, the availability of direct comparative and knockout-validated data is a significant advantage for ensuring specificity. Researchers are encouraged to review the datasheets and any available publications for the specific antibodies of interest and to perform in-house validation to ensure the antibody performs as expected in their experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DGAT1 antibody (11561-1-AP) | Proteintech [ptglab.com]
- 2. DGAT1 antibody (82945-1-RR) | Proteintech [ptglab.com]
- 3. Anti-DGAT1 antibody (ab59034) | Abcam [abcam.com]
- 4. DGAT1 antibody | antibody review based on formal publications [labome.com]
- To cite this document: BenchChem. [A Researcher's Guide to DGAT1 Antibodies: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b150450#cross-reactivity-of-dgat1-antibodies-from-different-vendors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com